2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-methylacetamide

Description

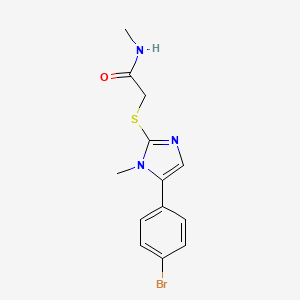

2-((5-(4-Bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-methylacetamide is a synthetic small molecule featuring a 1-methylimidazole core substituted at position 5 with a 4-bromophenyl group. A thioether linkage connects the imidazole moiety to an N-methylacetamide side chain.

Properties

IUPAC Name |

2-[5-(4-bromophenyl)-1-methylimidazol-2-yl]sulfanyl-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrN3OS/c1-15-12(18)8-19-13-16-7-11(17(13)2)9-3-5-10(14)6-4-9/h3-7H,8H2,1-2H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFZUUWFAQTUGCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CSC1=NC=C(N1C)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-methylacetamide , also known by its CAS number 338422-60-9, is a member of the imidazole class of compounds, which have been widely studied for their biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 341.22 g/mol. The structure features a bromophenyl group and an imidazole ring, which are crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 341.22 g/mol |

| CAS Number | 338422-60-9 |

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular processes.

-

HSP90 Inhibition :

- The compound has been identified as a potential inhibitor of Heat Shock Protein 90 (HSP90), a chaperone protein that plays a significant role in the stabilization and maturation of numerous client proteins involved in cancer progression. Inhibition of HSP90 leads to the degradation of these client proteins via the ubiquitin-proteasome pathway, thereby reducing oncogenic signaling pathways and potentially offering therapeutic benefits in cancer treatment .

-

Antimicrobial Activity :

- Preliminary studies suggest that compounds with similar structural motifs exhibit antimicrobial properties. The presence of the imidazole ring is often associated with enhanced activity against various bacterial strains, making it a candidate for further investigation in antibiotic development.

-

Anti-inflammatory Effects :

- Some derivatives of imidazole compounds have shown anti-inflammatory properties by inhibiting key inflammatory mediators. This suggests that this compound may also exhibit similar effects, warranting further exploration.

Research Findings and Case Studies

Several studies have explored the biological activities associated with imidazole derivatives, providing insights into their potential applications:

- Preclinical Studies : In a study examining related imidazole compounds, it was found that modifications to the side chains significantly altered their binding affinity to HSP90 and improved their pharmacokinetic profiles . This highlights the importance of structural optimization in enhancing therapeutic efficacy.

- Toxicological Profiles : Some imidazole derivatives have been reported to cause adverse effects such as hepatotoxicity at higher doses. Therefore, understanding the toxicological profiles of this compound is crucial for its development as a therapeutic agent .

Scientific Research Applications

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains, particularly Gram-positive bacteria. Studies indicate that it retains activity against resistant strains, making it a candidate for further development as an antibiotic.

Case Study: Antimicrobial Efficacy

- Bacterial Strain: Methicillin-resistant Staphylococcus aureus (MRSA)

- Minimum Inhibitory Concentration (MIC): 44 µM

- Reference Drug: Metronidazole (MIC: 43 µM)

This suggests that modifications to the phenyl groups enhance the compound's activity against resistant bacteria .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific kinases involved in cellular signaling pathways. Notably, it demonstrates potent inhibitory effects on p38 MAP kinase, which is a target in inflammatory diseases.

| Compound | Target Kinase | IC50 (µM) |

|---|---|---|

| This compound | p38 MAP Kinase | 2.5 |

| Other Imidazole Derivative | p38 MAP Kinase | 3.0 |

These findings support the potential of this compound as a lead candidate in drug development targeting inflammatory conditions .

DNA Binding Studies

Research indicates that the compound exhibits strong binding affinity with double-helical DNA, particularly within the minor groove, resulting in the formation of stable complexes. This property is crucial for the development of DNA-targeting agents, which can be utilized in cancer therapy and gene regulation.

Synthesis Method:

The compound was synthesized through a one-pot cascade reaction involving 3-mercapto [1,2,4]triazoles with trifluoromethyl-β-diketones in the presence of N-bromosuccinimide (NBS) . This method showcases its utility in creating DNA targeting agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-methylacetamide to structurally related compounds, focusing on synthesis, physicochemical properties, and functional outcomes.

Structural and Functional Differences

Core Heterocycle Variations: The target compound’s 1-methylimidazole core distinguishes it from triazinoindole (e.g., compound 26 in ) or pyridine-based analogs (e.g., P517 in ). Imidazole derivatives generally exhibit moderate polarity and hydrogen-bonding capacity, which may influence target binding compared to bulkier triazinoindole or planar pyridine systems.

In contrast, fluorophenyl or methoxyphenyl substituents (e.g., compound 9b in , compound 9 in ) alter electronic properties and solubility.

This modification may affect membrane permeability or metabolic stability.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-methylacetamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution between a thiol-containing imidazole intermediate (e.g., 5-(4-bromophenyl)-1-methyl-1H-imidazole-2-thiol) and 2-chloro-N-methylacetamide. Optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetone) enhance reactivity.

- Base choice : Potassium carbonate (K₂CO₃) is commonly used to deprotonate the thiol and drive the reaction .

- Temperature control : Reactions are typically conducted at reflux (60–80°C) for 6–12 hours to maximize yield .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity .

Q. What analytical techniques are essential for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra verify substituent positions and connectivity. For example, the thioether (–S–) linkage is confirmed by deshielded protons near the sulfur atom .

- Infrared (IR) Spectroscopy : Peaks at ~2550 cm⁻¹ (S–H stretch, if present) and ~1650 cm⁻¹ (amide C=O) validate functional groups .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass measurements (e.g., [M+1]⁺) confirm molecular formula .

- Elemental Analysis : Agreement between calculated and observed C, H, N, S, and Br percentages ensures purity .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and calculated elemental analysis data for this compound?

- Methodological Answer : Discrepancies may arise from residual solvents, incomplete combustion, or hygroscopicity. Mitigation strategies include:

- Recrystallization : Purify the compound using solvents with low boiling points (e.g., methanol or ethyl acetate) to remove impurities .

- Drying : Vacuum-dry the sample at 40–60°C for 24 hours to eliminate moisture .

- Alternative techniques : Cross-validate purity via HRMS or combustion analysis with a larger sample size .

Q. What computational strategies are recommended to predict the bioactivity and binding interactions of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenases or kinases). The 4-bromophenyl group may occupy hydrophobic pockets, while the thioacetamide moiety participates in hydrogen bonding .

- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories to assess conformational changes in the target protein .

- QSAR Modeling : Corrogate substituent effects (e.g., bromine vs. fluorine) on bioactivity using descriptors like logP and polar surface area .

Q. What challenges arise in determining the crystal structure of this compound, and how can software tools like SHELXL and WinGX address them?

- Methodological Answer : Common challenges include:

- Disorder : Anisotropic displacement parameters for the bromine atom and methyl groups can be refined using SHELXL’s PART instruction .

- Twinning : WinGX’s TWINROTMAT tool identifies twinning operators and applies detwinning algorithms during data integration .

- Visualization : ORTEP for Windows generates publication-quality thermal ellipsoid diagrams, highlighting key bond lengths and angles .

Q. How can structure-activity relationship (SAR) studies be designed to explore the impact of substituents on the imidazole and acetamide moieties?

- Methodological Answer :

- Analog synthesis : Replace the 4-bromophenyl group with electron-withdrawing (e.g., 4-fluorophenyl) or electron-donating (e.g., 4-methoxyphenyl) groups to assess electronic effects .

- Bioactivity assays : Test analogs for inhibition of COX-1/COX-2 or apoptosis induction (via flow cytometry) to correlate substituents with activity .

- Data analysis : Use multivariate regression to identify critical substituent parameters (e.g., Hammett σ values) driving bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.